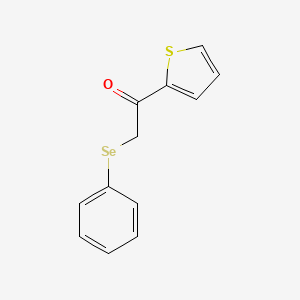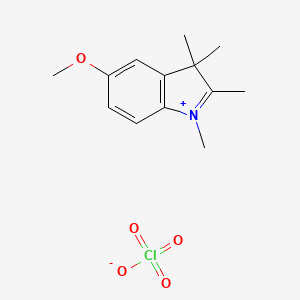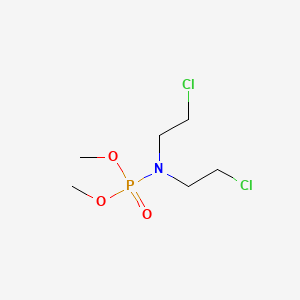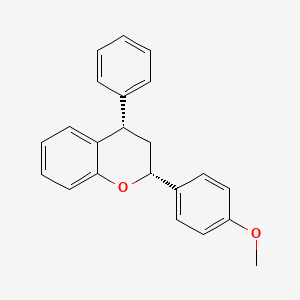![molecular formula C42H30O6 B14406544 1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(oxy)]hexabenzene CAS No. 84890-09-5](/img/structure/B14406544.png)
1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(oxy)]hexabenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexakis(oxy)]hexabenzene is a complex organic compound characterized by its unique structure, which consists of a central benzene ring substituted with six benzene rings through oxygen linkages
Vorbereitungsmethoden
The synthesis of 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexakis(oxy)]hexabenzene typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the central benzene ring, followed by the introduction of the oxy linkages and subsequent attachment of the peripheral benzene rings. The reaction conditions often require the use of strong bases and solvents to facilitate the formation of the oxy linkages. Industrial production methods may involve the use of automated synthesis equipment to ensure precision and efficiency in the preparation process.
Analyse Chemischer Reaktionen
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexakis(oxy)]hexabenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the peripheral benzene rings, allowing for the introduction of various functional groups. Common reagents and conditions used in these reactions include strong acids, bases, and solvents such as dichloromethane and tetrahydrofuran. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexakis(oxy)]hexabenzene has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the interactions between aromatic rings and biological macromolecules.
Medicine: Research is being conducted to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexakis(oxy)]hexabenzene involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the compound’s reactivity and stability, making it a valuable tool in various chemical and biological studies. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the precise molecular targets and effects.
Vergleich Mit ähnlichen Verbindungen
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexakis(oxy)]hexabenzene can be compared with other similar compounds, such as:
Hexaphenylbenzene: Similar in structure but lacks the oxy linkages, resulting in different reactivity and applications.
Hexaalkoxybenzene: Contains alkoxy groups instead of benzene rings, leading to variations in chemical properties and uses.
Hexaarylbenzene: Substituted with various aryl groups, offering diverse reactivity and potential applications. The uniqueness of 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexakis(oxy)]hexabenzene lies in its combination of benzene rings and oxy linkages, providing a distinct set of chemical and physical properties that make it valuable for research and industrial applications.
Eigenschaften
CAS-Nummer |
84890-09-5 |
|---|---|
Molekularformel |
C42H30O6 |
Molekulargewicht |
630.7 g/mol |
IUPAC-Name |
1,2,3,4,5,6-hexaphenoxybenzene |
InChI |
InChI=1S/C42H30O6/c1-7-19-31(20-8-1)43-37-38(44-32-21-9-2-10-22-32)40(46-34-25-13-4-14-26-34)42(48-36-29-17-6-18-30-36)41(47-35-27-15-5-16-28-35)39(37)45-33-23-11-3-12-24-33/h1-30H |
InChI-Schlüssel |
LHEQUUJXLNNMLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=C(C(=C(C(=C2OC3=CC=CC=C3)OC4=CC=CC=C4)OC5=CC=CC=C5)OC6=CC=CC=C6)OC7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


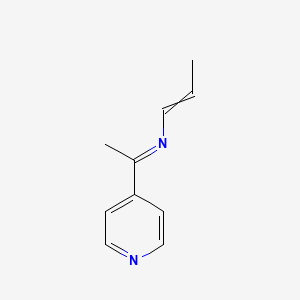
![1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea](/img/structure/B14406480.png)

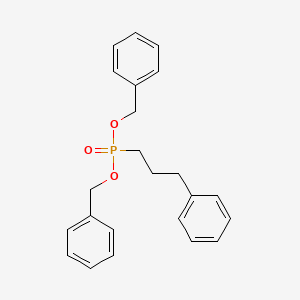
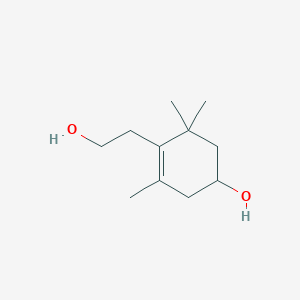
![5-(Diethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14406497.png)
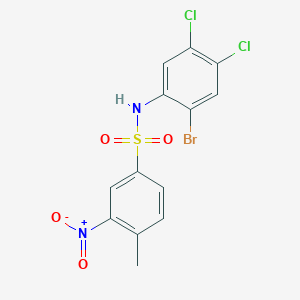
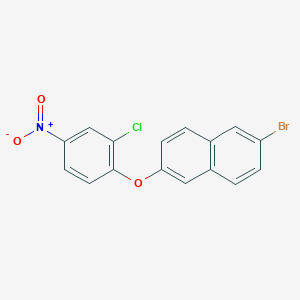
![N-[2-(Ethylamino)-5-nitrophenyl]propanamide](/img/structure/B14406511.png)
